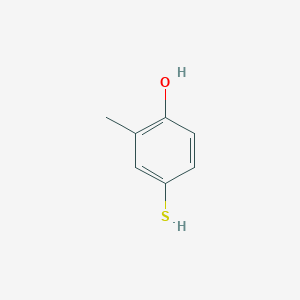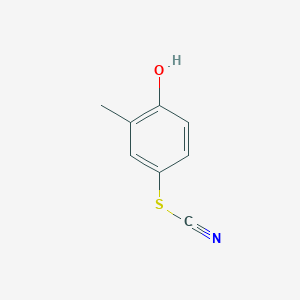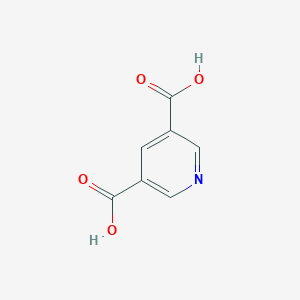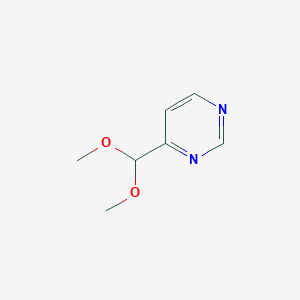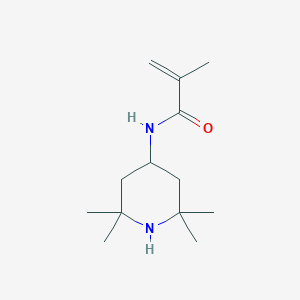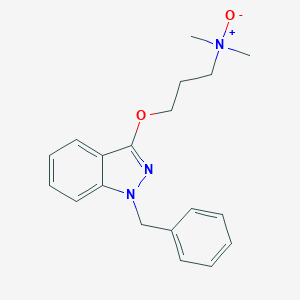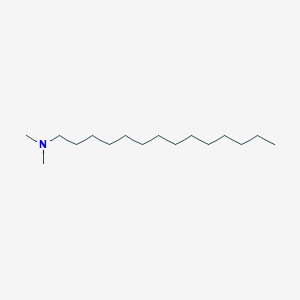
1,4-Difluoro-5,8-dihydroxyanthraquinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,4-dihydroxyanthraquinone, a related compound, involves the reaction of phthalic anhydride and p-chlorophenol, where a dropwise addition of p-chlorophenol in sulfuric acid is utilized to decrease the amount of sulfuric acid and increase the yield. An optimized synthesis condition results in a yield of 94.6% under specific temperature and molar ratios (Liu Shan-shan, 2009). Although this process does not directly address 1,4-Difluoro-5,8-dihydroxyanthraquinone, similar methodologies could potentially be adapted for its synthesis by incorporating fluorinating agents at the appropriate steps.
Molecular Structure Analysis
The crystal and molecular structure of 1,4-dihydroxyanthraquinone, a structurally related compound, has been detailed through X-ray diffraction techniques. It crystallizes in a specific space group with notable intermolecular hydrogen bonds and short approach distances between neighboring oxygen atoms, suggesting a dense and compact molecular arrangement (B. Deppisch & G. D. Nigam, 1980). This analysis provides insights into the potential geometric configuration and interactions of 1,4-Difluoro-5,8-dihydroxyanthraquinone.
Chemical Reactions and Properties
Research on 1,4-dihydroxyanthraquinone–copper(II) supported on superparamagnetic Fe3O4@SiO2 showcases its utility in catalyzing N-arylation of nitrogen heterocycles and alkylamines with aryl halides. This highlights the compound's role as a versatile catalyst in organic synthesis, suggesting the chemical reactivity of related anthraquinones including 1,4-Difluoro-5,8-dihydroxyanthraquinone could be leveraged in similar reactions (Saeed Zahmatkesh, M. Esmaeilpour, & Jaber Javidi, 2016).
Physical Properties Analysis
The spectrofluorimetric study of 1,8-Dihydroxyanthraquinone with Ca(II) ion reveals specific fluorescence reactions, indicating the importance of such compounds in analytical applications. This study shows two excitation maxima and an emission maximum, alongside a 2:1 stoichiometry for the complex formed, suggesting that 1,4-Difluoro-5,8-dihydroxyanthraquinone might exhibit similar fluorescence properties which could be of interest in material science and sensor technology (M. C. Mahedero, M. Ceba, & A. Fernandez-Gutiérrez, 1986).
Chemical Properties Analysis
The theoretical study of 1,4-dihydroxyanthraquinone's molecular structure and vibrational spectra, incorporating FT-infrared and Raman spectra analyses, provides a foundation for understanding the chemical behavior and interactions of anthraquinones. Such studies are crucial for predicting the reactivity and stability of 1,4-Difluoro-5,8-dihydroxyanthraquinone under different chemical conditions (X. Xuan, Xinsheng Wang, & Na Wang, 2011).
Applications De Recherche Scientifique
Antitumor Effects
Anthraquinones, such as Rhein, have been extensively studied for their antitumor properties. Research indicates that Rhein can control the proliferation, invasion, and migration of cancer cells through various pathways, including apoptosis induction and NF-κB pathway inhibition. The Ras/Raf/MEK (MAPK)/ERK and PTEN/PI3K/AKT/mTOR pathways are also affected, highlighting the potential of anthraquinones as cancer treatment agents (Wu et al., 2018).
Electrochemical Synthesis
The electrochemical synthesis of hydrogen peroxide from water and oxygen has been reviewed, focusing on the role of anthraquinone derivatives. This process is seen as a cost-effective and environmentally friendly alternative to traditional methods, with potential applications in large-scale industrial processes and smaller on-site activities. Anthraquinone derivatives are pivotal in optimizing selectivity and overall yield in these reactions (Perry et al., 2019).
Antidiabetic Activities
Studies on anthraquinone derivatives such as emodin and diacerein have shown antidiabetic activities. Emodin enhances glucose tolerance and insulin sensitivity, while diacerein improves glucose control by reducing inflammatory cytokines and increasing insulin secretion. These findings underscore the therapeutic potential of anthraquinone derivatives in managing diabetes (Martorell et al., 2021).
Pest Management and Crop Protection
Anthraquinones have been applied in pest management and agricultural crop protection due to their repellent properties against birds and other pests. These compounds offer a non-lethal method for protecting crops from depredation, highlighting their utility in agriculture (DeLiberto & Werner, 2016).
Synthesis and Biological Activity of Fluoroquinolones
While not directly related to "1,4-Difluoro-5,8-dihydroxyanthraquinone," the synthesis and biological activities of fluoroquinolones, a class of antibacterial agents derived from anthraquinone structures, have been extensively reviewed. These studies reveal the broad spectrum of activity against various bacterial organisms, underscoring the chemical versatility and medicinal importance of fluoroquinolone derivatives (da Silva et al., 2003).
Propriétés
IUPAC Name |
1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F2O4/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRGWLXZUCITCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453983 | |
| Record name | 1,4-Difluoro-5,8-dihydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Difluoro-5,8-dihydroxyanthraquinone | |
CAS RN |
131401-54-2 | |
| Record name | 1,4-Difluoro-5,8-dihydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

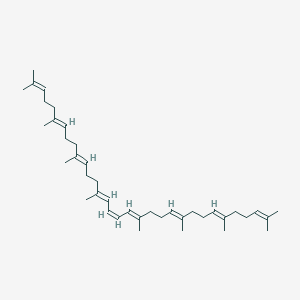
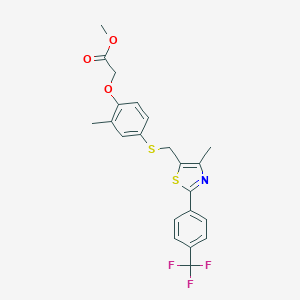
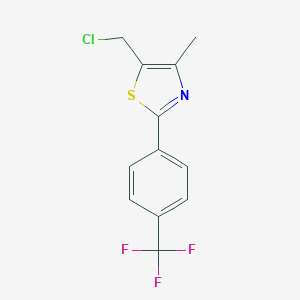
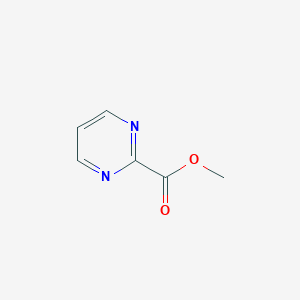
![{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B30318.png)
![Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B30319.png)
